2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Description

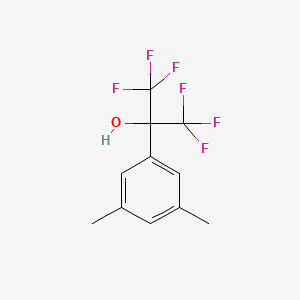

2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a fluorinated alcohol derivative characterized by a hexafluoroisopropyl group (-C(CF₃)₂OH) attached to a 3,5-dimethylphenyl aromatic ring. This structure combines the strong electron-withdrawing effects of the hexafluoro group with the steric and electron-donating properties of the dimethylphenyl substituent.

Properties

Molecular Formula |

C11H10F6O |

|---|---|

Molecular Weight |

272.19 g/mol |

IUPAC Name |

2-(3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C11H10F6O/c1-6-3-7(2)5-8(4-6)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 |

InChI Key |

OXPLMDILERTILF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition of 3,5-Dimethylphenyl Organometallic Reagents to Hexafluoroacetone

Method Description : The most direct and commonly reported approach is the nucleophilic addition of 3,5-dimethylphenyl organometallic reagents (such as Grignard reagents or organolithiums) to hexafluoroacetone. The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon of hexafluoroacetone, followed by protonation to yield the desired hexafluoroisopropanol derivative.

-

- Solvent: Anhydrous ether solvents (e.g., tetrahydrofuran or diethyl ether).

- Temperature: Low temperatures (-78°C to 0°C) to control reactivity and prevent side reactions.

- Workup: Acidic aqueous quench to protonate the alkoxide intermediate.

Advantages : This method provides high regioselectivity and yields due to the strong electrophilicity of hexafluoroacetone and the nucleophilicity of the aryl organometallic reagent.

Challenges : Handling of moisture-sensitive organometallic reagents and the gaseous nature of hexafluoroacetone require careful control.

Transition Metal-Catalyzed Cross-Coupling Reactions

Method Description : Another approach involves transition metal-catalyzed coupling of 3,5-dimethylphenyl halides or boronic acids with preformed hexafluoroisopropanol derivatives or related intermediates.

Catalysts : Palladium-based catalysts are typical, facilitating C–C bond formation under mild conditions.

Reaction Example : Suzuki-Miyaura coupling of 3,5-dimethylphenylboronic acid with a hexafluoroisopropanol-containing electrophile.

Advantages : This method allows for late-stage functionalization and tolerance of various functional groups.

Limitations : Requires preparation of suitable coupling partners and optimization of catalyst systems.

Direct Electrophilic Aromatic Substitution Using Hexafluoroisopropanol Derivatives

- Although less common, electrophilic aromatic substitution reactions using activated hexafluoroisopropanol derivatives to introduce the 3,5-dimethylphenyl group have been explored in research, often requiring strong acid catalysts and careful control of reaction conditions.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic addition of 3,5-dimethylphenyl organometallics to hexafluoroacetone | 3,5-Dimethylphenylmagnesium bromide or lithium reagent; hexafluoroacetone; ether solvents; low temperature | High yield and regioselectivity; direct method | Sensitive reagents; handling gaseous hexafluoroacetone |

| Transition metal-catalyzed cross-coupling | Palladium catalysts; 3,5-dimethylphenylboronic acid or halides; hexafluoroisopropanol derivatives | Mild conditions; functional group tolerance | Requires preparation of coupling partners; catalyst cost |

| Electrophilic aromatic substitution | Activated hexafluoroisopropanol derivatives; strong acid catalysts | Potential for direct substitution | Harsh conditions; lower selectivity |

Summary Table of Key Literature and Patents on Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The hexafluoroisopropanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hexafluoroisopropanol group enhances the compound’s ability to interact with various molecular targets, leading to its effects in different applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The hexafluoro-2-propanol backbone serves as a versatile platform for modifying physicochemical properties through aromatic or aliphatic substituents. Key analogs include:

Table 1: Structural Comparison of Hexafluoro-2-propanol Derivatives

Key Observations :

- Electron Effects : The 3,5-dimethylphenyl group provides electron-donating methyl substituents, enhancing the aromatic ring's stability and directing electrophilic substitution reactions. This contrasts with the electron-withdrawing -CF₃ groups in HFIP, which increase acidity (pKa ~9–12 for HFIP) .

- Lipophilicity: The dimethylphenyl and naphthyl derivatives exhibit higher lipophilicity than HFIP, making them suitable for applications requiring non-polar environments (e.g., polymer matrices) .

Physical Properties (Inferred)

*Estimated based on increased molecular weight and aromaticity.

Biological Activity

2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (HFIP-D) is a fluorinated alcohol notable for its unique structure and properties. This compound belongs to the class of hexafluoroalcohols, which are characterized by high polarity and strong hydrogen-bonding capabilities. The molecular formula of HFIP-D is C₁₁H₁₀F₆O, with a molecular weight of approximately 272.19 g/mol. Its distinctive features make it a subject of interest in various biological and chemical applications.

- Molecular Formula : C₁₁H₁₀F₆O

- Molecular Weight : 272.19 g/mol

- Boiling Point : 84-86 °C at 20 Torr

- Density : 1.344 g/cm³

- pKa : Approximately 9.28

Biological Activity Overview

The biological activity of HFIP-D has been investigated in several contexts, including its effects on cell viability and potential therapeutic applications. The compound's high fluorination and specific aromatic substitution enhance its solvation properties compared to less fluorinated analogs.

In Vitro Studies

Research indicates that HFIP-D exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 | High sensitivity to HFIP-D |

| Neuroblastoma (NB) | 0.5 - 1.2 | Moderate sensitivity; effective growth inhibition |

These findings suggest that HFIP-D may serve as a potent anticancer agent due to its ability to induce apoptosis in sensitive cells.

The mechanism by which HFIP-D exerts its biological effects is believed to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The compound's strong hydrogen-bonding capabilities may facilitate interactions with biological macromolecules, altering their function and leading to cell death in susceptible cancer cells.

Case Studies

Several case studies have highlighted the potential applications of HFIP-D in therapeutic contexts:

- Anticancer Activity : A study reported that HFIP-D significantly inhibited the growth of neuroblastoma cells in vitro, demonstrating a reduction in colony formation and overall cell viability.

- Solvent Properties : Due to its unique solvation characteristics, HFIP-D has been utilized as a solvent in various chemical reactions involving sensitive biological molecules.

Safety and Toxicity

Despite its promising biological activities, safety assessments indicate potential hazards associated with HFIP-D:

- Reproductive Toxicity : Classified as potentially harmful to fertility and fetal development.

- Skin and Eye Irritation : Causes severe burns upon contact; appropriate safety measures must be employed when handling this compound.

Q & A

Q. What are the recommended methods for synthesizing 2-(3,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol, and what purification techniques ensure high yield and purity?

Methodological Answer: Synthesis typically involves fluorination and functionalization steps. A bidentate ligand approach using fluorinated alcohol derivatives can be adapted, as seen in analogous hexafluoro-2-propanol (HFIP) synthesis (e.g., via nucleophilic substitution or catalytic fluorination) . Key purification steps include:

- Distillation : Fractional distillation under reduced pressure to isolate the compound from byproducts.

- Chromatography : Silica gel chromatography with fluorinated solvent systems (e.g., HFIP/chloroform mixtures) to remove polar impurities.

- Recrystallization : Use of cold hexane or fluorinated solvents to enhance crystalline purity.

Critical parameters include anhydrous conditions and temperature control (<40°C) to prevent decomposition.

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer: Storage protocols are informed by its physical properties:

- Moisture Sensitivity : Store in sealed, desiccated containers under inert gas (N₂/Ar) due to hygroscopicity .

- Temperature : Refrigerate at 2–8°C prior to opening; post-opening, store at RT in a desiccator .

- Vapor Pressure : Handle in fume hoods (reported vapor pressure: 42.1 mbar at 0°C for HFIP analogs) to avoid inhalation risks .

- Glove Compatibility : Use neoprene gloves to prevent solvent penetration .

Q. What analytical techniques are most effective for characterizing structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ -75 to -80 ppm for CF₃ groups) and ¹H NMR (aromatic protons at δ 6.8–7.2 ppm) confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (expected m/z ≈ 168.04 for HFIP analogs) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>99%) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>150°C for stability assessment) .

Advanced Research Questions

Q. How does the 3,5-dimethylphenyl group influence hydrogen-bonding and solvent properties in catalytic applications?

Methodological Answer: The electron-donating methyl groups enhance steric bulk and modulate hydrogen-bond donor (HBD) strength:

- Aggregation Behavior : DFT studies show that methyl substitution stabilizes synperiplanar conformations, increasing dipole moments and HBD capacity .

- Cooperative Effects : Dimers/trimers of fluorinated alcohols exhibit enhanced H-bonding vs. monomers, critical for activating substrates (e.g., in epoxidation or Friedel-Crafts reactions) .

- Experimental Validation : Compare kinetics of reactions (e.g., allylic substitutions) in HFIP vs. dimethylphenyl-HFIP; monitor rate enhancements via UV-Vis or NMR .

Q. What experimental approaches elucidate its role in stabilizing carbocationic intermediates during allylic substitutions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., C–H vs. C–D cleavage) .

- Trapping Experiments : Introduce carbocation scavengers (e.g., 2,6-lutidine) to detect transient intermediates via MS or IR .

- DFT Modeling : Calculate energy profiles for carbocation formation in HFIP vs. dimethylphenyl-HFIP to identify stabilization mechanisms .

- Solvent Polarity Studies : Measure Kamlet-Taft parameters (α, β, π*) to correlate HBD strength with reaction efficiency .

Q. In electrospinning, how does this compound affect polymer-protein miscibility compared to non-fluorinated solvents?

Methodological Answer:

- Ternary Phase Diagrams : Map solubility ranges of polylactide (PLA)/protein blends in HFIP analogs vs. conventional solvents (e.g., DMF) .

- Morphological Analysis : Use SEM/TEM to compare fiber uniformity and diameter distribution. HFIP’s low surface tension typically reduces bead formation .

- Protein Stability Assays : Circular dichroism (CD) or fluorescence spectroscopy to assess secondary structure retention (e.g., BSA in HFIP vs. aqueous solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.